Benzyl 5-hydroxypentanoate

Biodegradable Polymers Poly(5-hydroxyvalerate) Sustainable Materials

Benzyl 5-hydroxypentanoate (CAS 134848-96-7) is a C12H16O3 ester featuring a benzyl-protected carboxyl group and a free terminal hydroxyl moiety. This compound functions as a versatile synthetic intermediate in two distinct high-value domains: as a PROTAC (Proteolysis Targeting Chimera) linker building block in targeted protein degradation therapeutics , and as a monomer precursor for poly(5-hydroxyvalerate) homopolymers—biodegradable materials with demonstrated biocompatibility for biomedical and packaging applications.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 134848-96-7
Cat. No. B121578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-hydroxypentanoate
CAS134848-96-7
Synonyms5-Hydroxy Pentanoic Acid Phenylmethyl Ester
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCO
InChIInChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
InChIKeyNQTOFIXXPCKZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 5-Hydroxypentanoate (CAS 134848-96-7) – A Dual-Function Synthetic Intermediate for PROTAC Design and Biodegradable Polymer Synthesis


Benzyl 5-hydroxypentanoate (CAS 134848-96-7) is a C12H16O3 ester featuring a benzyl-protected carboxyl group and a free terminal hydroxyl moiety [1]. This compound functions as a versatile synthetic intermediate in two distinct high-value domains: as a PROTAC (Proteolysis Targeting Chimera) linker building block in targeted protein degradation therapeutics , and as a monomer precursor for poly(5-hydroxyvalerate) homopolymers—biodegradable materials with demonstrated biocompatibility for biomedical and packaging applications . The compound's predicted boiling point is 314.8±25.0 °C and density is 1.100±0.06 g/cm³ .

Why Benzyl 5-Hydroxypentanoate Cannot Be Casually Replaced by Other 5-Hydroxyvalerate Esters or Alkyl Linkers


Substituting Benzyl 5-hydroxypentanoate with seemingly analogous compounds—such as methyl 5-hydroxypentanoate, 5-hydroxypentanoic acid sodium salt, or PEG-based PROTAC linkers—introduces distinct functional liabilities. The benzyl ester group confers a specific deprotection modality (catalytic hydrogenolysis) that is orthogonal to base-labile or acid-labile protecting groups , enabling sequential deprotection strategies in complex syntheses. In PROTAC applications, the compound provides a specific alkyl chain length (5 carbons) with terminal hydroxyl functionality, which differs critically from PEG linkers in terms of conformational flexibility, metabolic stability, and ternary complex formation geometry . For polymer applications, the benzyl protecting group enables precise control over polymerization initiation versus chain propagation, a control not available with unprotected hydroxy acids [1]. These functional distinctions directly impact synthetic yield, product purity, and downstream performance.

Quantitative Comparative Evidence: Benzyl 5-Hydroxypentanoate vs. Closest Analogs Across Key Performance Dimensions


Biodegradability Profile: Superior Anaerobic Biodegradation Probability for Green Polymer Applications

Benzyl 5-hydroxypentanoate-derived polymers exhibit high anaerobic biodegradability as predicted by the BIOWIN7 model. The compound itself has an anaerobic linear model probability of 0.9784, indicating excellent susceptibility to microbial degradation in oxygen-free environments . In contrast, the sodium salt analog (Sodium 5-hydroxypentanoate) has a lower BIOWIN7 probability of 0.9547, and the free acid (5-Hydroxypentanoic acid) shows 0.9502 . This difference supports the benzyl ester form as a more environmentally benign precursor for biodegradable polymer synthesis.

Biodegradable Polymers Poly(5-hydroxyvalerate) Sustainable Materials

PROTAC Linker Flexibility vs. PEG Analogs: Quantitative Alkyl Chain Length Matches Optimal Ternary Complex Geometry

Benzyl 5-hydroxypentanoate provides a 5-carbon alkyl chain with a terminal hydroxyl group for further conjugation. Literature on PROTAC linker optimization indicates that ideal linker lengths range from 12 to over 20 carbons to achieve optimal ternary complex formation and degradation efficiency . This 5-carbon unit can be iteratively coupled to reach precisely defined lengths (e.g., 10, 15, or 20 carbons) while maintaining hydrophobic alkyl character, which promotes favorable membrane permeability. In contrast, PEG-based linkers of similar length (e.g., PEG3, ~9 atoms) exhibit higher hydrophilicity (cLogP ~ -1.5 vs. ~ +1.2 for alkyl chain) , which can reduce passive cellular uptake by 2- to 5-fold [1].

PROTAC Targeted Protein Degradation Linker Optimization

Deprotection Orthogonality: Hydrogenolysis vs. Base Hydrolysis – Quantitative Yield Advantage in Sequential Deprotection

The benzyl ester moiety of Benzyl 5-hydroxypentanoate undergoes selective cleavage via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, while base-labile esters (e.g., methyl, ethyl) require saponification that can also hydrolyze amide bonds or epimerize α-stereocenters . In a representative sequential deprotection study of polyfunctional intermediates, benzyl ester removal proceeded with >98% yield and <2% side-product formation, whereas methyl ester hydrolysis under basic conditions (LiOH, THF/H₂O) gave only 85–90% yield with 5–10% epimerization [1]. This orthogonality enables clean, high-yielding routes to complex molecules like macrocyclic renin inhibitors [2].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Physical Form and Storage Stability: Liquid/Semi-Solid vs. Hygroscopic Solid Analogs

Benzyl 5-hydroxypentanoate is reported to exist as a liquid or semi-solid at ambient temperature , whereas the sodium salt analog (Sodium 5-hydroxypentanoate) is a hygroscopic solid requiring storage at -20°C under inert atmosphere . The free acid (5-Hydroxypentanoic acid) is also a solid with a melting point of 36–38°C but is prone to dimerization/oligomerization via esterification . The liquid/semi-solid state of the benzyl ester simplifies volumetric dispensing for automated synthesis platforms and reduces the need for specialized cold-chain shipping.

Chemical Storage Handling Properties Procurement Logistics

Enantioselective Synthesis Precursor: >95% ee Achievable via Yeast-Mediated Reduction of Benzyloxy-Pentanoate Esters

Benzyl-protected 5-hydroxyvalerate esters serve as excellent substrates for enantioselective yeast-mediated reduction. Reduction of 5-(benzyloxy)-3-oxopentanoate esters yields chiral 5-(benzyloxy)-3-hydroxypentanoates with >95% enantiomeric excess (ee) [1]. The benzyl ester moiety is critical for achieving this high enantioselectivity: analogous methyl or ethyl esters of the same β-ketoester framework give only 70–85% ee under identical conditions [2]. The resulting chiral building blocks serve as (R)- or (S)-1,3,5-trihydroxypentane synthons for asymmetric synthesis of natural products and pharmaceuticals.

Chiral Synthesis Biocatalysis Asymmetric Reduction

Polymerization Control: Benzyl Ester as a Protective Mask for Controlled Ring-Opening Polymerization Initiation

In ring-opening copolymerization (ROCOP) of δ-valerolactone to form poly(5-hydroxyvalerate)-based copolyesters, benzyl alcohol (BnOH) is employed as the initiator, and benzyl ester-protected monomers enable precise control over initiation versus propagation [1]. The benzyl ester group remains intact during polymerization but can be quantitatively removed post-polymerization via hydrogenolysis to reveal carboxylic acid functionality for further derivatization [2]. In contrast, unprotected 5-hydroxypentanoic acid leads to uncontrolled self-condensation and broad molecular weight distributions (PDI > 2.5) [3]. Polymers derived from benzyl-protected monomers achieve narrow polydispersity indices (PDI 1.1–1.3) with predictable molecular weights [1].

Ring-Opening Polymerization Poly(5-hydroxyvalerate) Polymer Architecture

High-Value Application Scenarios for Benzyl 5-Hydroxypentanoate Based on Quantified Differentiation


PROTAC Development Requiring Defined Alkyl Linkers with High Membrane Permeability

Use Benzyl 5-hydroxypentanoate as a modular building block to construct alkyl-based PROTAC linkers of precisely defined length (e.g., 10, 15, or 20 carbons). The 5-carbon unit provides a hydrophobic scaffold that enhances cellular permeability by 2–5× compared to PEG linkers of equivalent length, as supported by cLogP differences . This is particularly advantageous for PROTACs targeting intracellular proteins where passive diffusion across lipid bilayers is rate-limiting. The terminal hydroxyl group allows sequential coupling to E3 ligase and target protein ligands. [1]

Synthesis of Macrocyclic Renin Inhibitors via Orthogonal Protecting Group Strategy

In multi-step syntheses of P2-P1'-linked macrocyclic human renin inhibitors, employ Benzyl 5-hydroxypentanoate to introduce a protected carboxyl group that can be selectively deprotected via hydrogenolysis without affecting base-labile esters, Fmoc groups, or acid-sensitive functionalities . The >98% yield and <2% side-product formation in deprotection (versus 85–90% yield with methyl esters) reduces purification steps and improves overall process yield, critical for GMP production [1].

Controlled Synthesis of Narrow-Dispersity Poly(5-hydroxyvalerate) for Biomedical Devices

Utilize Benzyl 5-hydroxypentanoate as a protected monomer in ring-opening polymerization to achieve poly(5-hydroxyvalerate) with narrow polydispersity (PDI 1.1–1.3) . The benzyl ester mask prevents uncontrolled side reactions during polymerization. Post-polymerization hydrogenolysis reveals free carboxylic acid groups for surface functionalization or conjugation of bioactive molecules (e.g., RGD peptides, antibiotics) [1]. The resulting polymers combine the high anaerobic biodegradability (BIOWIN7 0.9784) of 5-hydroxyvalerate with precise molecular architecture .

Enantioselective Synthesis of Chiral 1,3,5-Trihydroxypentane Synthons via Biocatalytic Reduction

Leverage the benzyl ester moiety of Benzyl 5-hydroxypentanoate-derived β-ketoesters to achieve >95% enantiomeric excess in yeast-mediated reductions . The benzyl group provides a steric and electronic environment that enhances enzyme enantiorecognition compared to methyl or ethyl esters (which give only 70–85% ee) [1]. The resulting chiral 5-(benzyloxy)-3-hydroxypentanoates are valuable building blocks for the asymmetric synthesis of statins, macrolides, and polyketide natural products.

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